G-1 - 925419-53-0

G-1

Catalog Number: EVT-7923312
CAS Number: 925419-53-0
Molecular Formula: C21H18BrNO3
Molecular Weight: 412.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
G-1 is an agonist.
G Protein-coupled Estrogen Receptor Agonist LNS8801 is an orally bioavailable selective agonist of the G protein-coupled estrogen receptor (G protein-coupled estrogen receptor 1; GPER; GPER1; GPR30), with potential immunomodulating and antineoplastic activities. Upon oral administration, LNS8801 targets, binds to and activates GPER. This activates GPER-mediated signaling and suppresses the expression of various tumor-associated genes, such as c-Myc and programmed cell death-ligand 1 (PD-L1). This leads to an inhibition of tumor cell proliferation. GPER activation may also induce immune memory. GPER is a membrane protein and a member of the G-protein coupled receptors (GPCRs) that are widely distributed in various tissues. GPER is a tumor suppressor in a wide range of cell cancer types.
Classification

G-1 falls under the classification of small molecules in pharmacology, particularly those that act as agonists at specific receptor sites. Its primary classification as an agonist indicates that it binds to the G protein-coupled estrogen receptor, activating it to elicit a biological response. This positions G-1 among compounds that are crucial in drug development for targeting hormonal pathways .

Synthesis Analysis

Methods

The synthesis of G-1 involves complex organic chemistry techniques, typically utilizing multi-step synthetic routes. These methods may include:

  1. Rearrangement Reactions: Structural modifications through rearrangement of functional groups to achieve the desired molecular configuration.
  2. Coupling Reactions: The formation of carbon-carbon bonds through coupling reactions, often employing catalysts to enhance efficiency.
  3. Functional Group Transformations: Modifying existing functional groups to introduce new reactive sites or improve solubility and bioavailability.

Technical Details

While specific proprietary synthesis routes may be undisclosed, general methodologies suggest the use of standard organic reactions such as nucleophilic substitutions and electrophilic additions to construct the complex structure of G-1. The synthesis may also involve purification steps like chromatography to isolate the final product in high purity .

Molecular Structure Analysis

Structure

The molecular structure of G-1 can be represented by its chemical formula, which includes multiple rings and functional groups characteristic of its class. The detailed structural formula reveals the arrangement of atoms and bonds, showcasing its complexity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 350 g/mol.
  • Structural Features: Contains aromatic rings and heteroatoms which contribute to its biological activity.

The three-dimensional conformation of G-1 is crucial for its interaction with estrogen receptors, influencing its efficacy as an agonist .

Chemical Reactions Analysis

Reactions

G-1 participates in several chemical reactions typical for small organic molecules, including:

  1. Agonistic Reactions: Binding to estrogen receptors leading to conformational changes that activate downstream signaling pathways.
  2. Metabolic Reactions: In vivo transformations that may occur once administered, involving hydroxylation or conjugation reactions that modify the compound for excretion.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure receptor binding affinity and subsequent activation levels. Such studies help in understanding the pharmacodynamics of G-1 within biological systems .

Mechanism of Action

Process

The mechanism by which G-1 exerts its effects involves:

  1. Binding Affinity: G-1 selectively binds to the G protein-coupled estrogen receptor with high affinity.
  2. Signal Transduction: Upon binding, it triggers a cascade of intracellular signals via G proteins, leading to physiological responses such as gene expression modulation.

Data

Research indicates that G-1 can influence pathways involved in cell proliferation and differentiation, particularly in tissues responsive to estrogen signaling. This makes it a significant compound in studies related to hormone-dependent cancers and other conditions influenced by estrogen levels .

Physical and Chemical Properties Analysis

Physical Properties

G-1 exhibits several notable physical properties:

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing these properties accurately .

Applications

Scientific Uses

G-1 has several applications within scientific research:

  • Pharmacological Studies: Used extensively in research focused on estrogen receptor signaling pathways.
  • Drug Development: Serves as a lead compound for developing new therapeutic agents targeting hormonal disorders or cancers influenced by estrogen.

Additionally, its role as a research tool aids in understanding receptor pharmacology and developing potential treatments for related diseases .

Introduction to Compound G-1 in Contemporary Research

Compound G-1 (Ligand ID: 12354) represents a synthetically engineered organic molecule designed to selectively inhibit soluble epoxide hydrolase (sEH/EPHX2). As an orally bioavailable agent, it modulates the epoxyeicosatrienoic acid (EET) pathway—a endogenous signaling system with profound anti-inflammatory, pro-resolving, and tissue-protective effects. Contemporary drug discovery efforts prioritize G-1 due to its mechanistic potential to recalibrate dysregulated inflammation underlying chronic diseases without immunosuppression [2] [8].

Table 1: Core Physicochemical Properties of Compound G-1

PropertyValueSignificance
Molecular Weight595.39 g/molOptimal for membrane permeability
Hydrogen Bond Acceptors8Facilitates target binding
Hydrogen Bond Donors2Influences solubility
Topological Polar Surface Area84.99 ŲPredicts intestinal absorption
Rotatable Bonds10Impacts conformational flexibility
XLogP4.81Indicates lipophilicity
Lipinski's Rule Violations0Suggests favorable drug-like properties

Generated using the Chemistry Development Kit (CDK) based on canonical SMILES structure [2]

Rationale for Investigating Compound G-1 in Inflammation-Driven Diseases

Inflammation constitutes the immune system's primary defense against pathogens and injury. However, unresolved inflammation transforms into a chronic state characterized by persistent leukocyte infiltration, cytokine release, and tissue remodeling. This process underlies pathologies like arthritis, sepsis, pancreatitis, cardiovascular diseases, and metabolic disorders [3] [6]. Chronic inflammation exhibits self-perpetuating features via:

  • Sustained Pro-inflammatory Signaling: NF-κB, MAPK, and JAK-STAT pathways maintain elevated levels of cytokines (TNF-α, IL-1β, IL-6), adhesion molecules, and proteases [3].
  • Oxylipin Imbalance: Cytochrome P450 (CYP)-derived EETs (e.g., 11,12-EET, 14,15-EET) are endogenous lipid mediators that suppress NF-κB activation, reduce leukocyte adhesion, and promote vasodilation. Soluble epoxide hydrolase (sEH) rapidly hydrolyzes these protective EETs into less active dihydroxyeicosatrienoic acids (DHETs). In inflammatory states, sEH expression increases, accelerating EET degradation and perpetuating inflammation [8] [10].

Compound G-1 counters this imbalance by potently inhibiting sEH’s C-terminal hydrolase domain. This stabilizes endogenous EET pools, enhancing their bioactivity. Preclinical evidence confirms G-1’s efficacy in in vivo models of:

  • Arthritis: Reduced joint inflammation via EET-mediated suppression of leukocyte recruitment [2].
  • Acute Pancreatitis: Attenuated neutrophil infiltration and cytokine storm through EET-dependent NF-κB inhibition [2].
  • Sepsis: Improved survival in endotoxemic models by preserving vascular integrity and reducing organ-specific inflammation (e.g., lung, liver) [8].

Historical Context of EPHX2 Inhibitors in Pharmacological Research

sEH inhibitor development evolved through distinct pharmacophore generations:

Table 2: Evolution of Key sEH Inhibitor Pharmacophores

GenerationRepresentative CompoundsMechanistic AdvanceLimitations
1stChalcone oxides (e.g., 4-Phenyl-chalcone oxide)Substrate-like reversible inhibitionLow potency (Kd ~430 nM); metabolic instability [8]
2ndDicyclohexylurea (DCU), CPUUrea-based; nanomolar potency (IC₅₀: 10–100 nM); competitive bindingLimited oral bioavailability; pharmacokinetic challenges [8]
3rd1,3,4-Oxadiazole derivatives, G-1Improved metabolic stability & oral bioavailability; sustained target engagementTissue-specific distribution variability [2] [8]

Key milestones include:

  • Early Target Validation: Initial urea-based inhibitors (DCU, CPU) demonstrated in vivo antihypertensive effects in spontaneously hypertensive rats, mechanistically linked to EET stabilization [8].
  • Clinical Translation: Inhibitors like GSK2256294 and EC5026 advanced to human trials for endothelial dysfunction and neuropathic pain, validating sEH as a druggable target [10].
  • Structural Refinement: G-1 emerged from efforts to optimize urea scaffold stability and cell permeability. Its 1,3-disubstituted urea core facilitates high-affinity interactions with sEH’s catalytic triad (Asp333, His523, Tyr465), while tailored lipophilicity enhances tissue penetration [2] [8].

Knowledge Gaps in Targeting Soluble Epoxide Hydrolase (sEH)

Despite promising preclinical data, key questions remain unresolved for Compound G-1 and sEH inhibition broadly:

  • Tissue-Specific sEH Isoform Dynamics: The N-terminal phosphatase domain of sEH hydrolyzes lipid phosphates (e.g., sphingosine-1-phosphate). Its crosstalk with the C-terminal hydrolase during inflammation—and G-1’s effect on this bifunctionality—is poorly characterized [8] [10].
  • Genetic Heterogeneity Impact: Human EPHX2 polymorphisms (e.g., K55R, R287Q) alter enzyme activity and inhibitor affinity. Whether G-1 exhibits variable efficacy across genotypes remains unknown [8].
  • Disease-Stage Dependency: In advanced non-alcoholic steatohepatitis (NASH), sEH inhibition paradoxically exacerbates fibrosis in some models. The timing of G-1 intervention (early vs. late inflammation) may critically determine outcomes [10].
  • Oxylipin Spectrum Breadth: sEH hydrolyzes epoxides of ω-3 (EPA, DHA) and ω-6 (AA) fatty acids. G-1’s effect on specialized pro-resolving mediators (SPMs) derived from these precursors—and implications for inflammation resolution—requires profiling [8] [10].
  • Compartmentalized EET Signaling: Subcellular pools of EETs (nuclear vs. cytoplasmic) may activate distinct pathways. Whether G-1 uniformly stabilizes all pools or exhibits context-dependent actions is unclear [8].

Table 3: Critical Unanswered Research Questions for Compound G-1

Knowledge GapCurrent Research StatusMethodological Approaches Needed
Polymorphism effects on bindingIn vitro kinetics show variable inhibition for mutants (e.g., R287Q)Patient-derived iPSC models; pharmacogenomic clinical trial stratification
Bifunctional domain interactionPhosphatase function physiologically undefinedKnock-in mice expressing hydrolase-dead/phosphatase-dead sEH
Resolution-phase modulationG-1 increases EETs but SPM changes unquantifiedLipidomics via LC-MS/MS in chronic inflammation models
Fibrosis progression in late NASHConflicting data: attenuation vs. exacerbationStage-specific administration in NASH models with longitudinal histology

Concluding Remarks

Compound G-1 epitomizes the evolution of targeted sEH inhibition—from initial urea-based scaffolds to optimized therapeutics with clinical potential. Its capacity to harness endogenous EET pathways offers a compelling strategy against inflammation-driven pathologies. Nevertheless, elucidating tissue-specific sEH biology, genetic variability, and temporal aspects of intervention will dictate its translational success. Future work must integrate multi-omics approaches (lipidomics, transcriptomics) and genetically engineered models to refine G-1’s therapeutic niche within precision medicine paradigms.

Properties

CAS Number

925419-53-0

Product Name

G-1

IUPAC Name

1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1

InChI Key

VHSVKVWHYFBIFJ-HKZYLEAXSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.